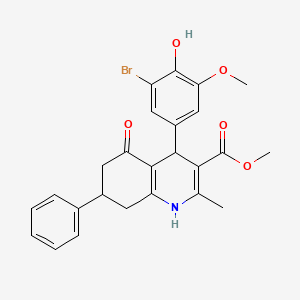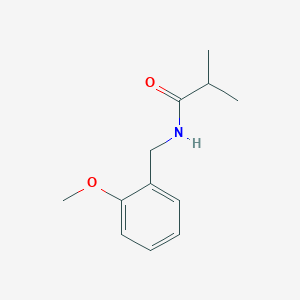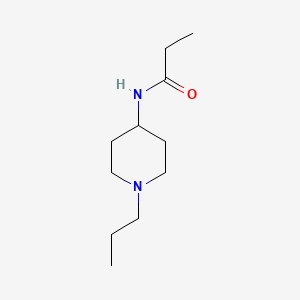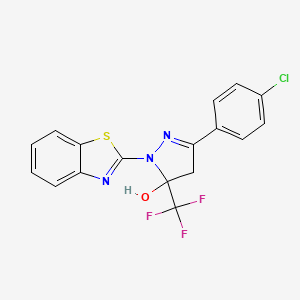![molecular formula C22H18ClFN2O4 B4896684 N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide, commonly known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in many physiological and pathological processes, including inflammation, immune response, and cancer development.
Mécanisme D'action
CFM-2 exerts its effects by selectively inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of many genes involved in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens, and plays a critical role in the immune response and the maintenance of tissue homeostasis.
CFM-2 blocks the activation of NF-κB by binding to a specific site on the protein, called the DNA-binding domain, and preventing its interaction with DNA. This results in the downregulation of NF-κB target genes, including those involved in inflammation and cancer development.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-cancer properties, CFM-2 has been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of innate immune responses. CFM-2 has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in many physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for use in laboratory experiments. It is a selective inhibitor of NF-κB, which allows for the specific targeting of this pathway without affecting other signaling pathways. CFM-2 is also stable in solution and can be easily synthesized in large quantities.
However, there are also some limitations to the use of CFM-2 in laboratory experiments. It has been shown to have some off-target effects, particularly at high concentrations, which can complicate data interpretation. Additionally, the mechanism of action of CFM-2 is not fully understood, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CFM-2. One area of interest is in the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Another area of research is in the identification of biomarkers that could be used to predict patient response to CFM-2 and other NF-κB inhibitors.
There is also interest in exploring the use of CFM-2 in combination with other therapies, such as immunotherapy and targeted therapy, to enhance treatment efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of CFM-2 and its potential off-target effects, in order to optimize its use in laboratory experiments and clinical trials.
Méthodes De Synthèse
CFM-2 can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrophenol with 4-fluorophenol to obtain 2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}phenol. This intermediate is then reacted with 5-methoxy-2-nitrobenzoyl chloride to obtain the final product, N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB, which is a key regulator of inflammatory responses.
CFM-2 has also been studied for its potential anti-cancer properties. NF-κB is known to be involved in the development and progression of many types of cancer, and CFM-2 has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-chloro-4-[[2-(4-fluorophenoxy)acetyl]amino]-5-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4/c1-29-20-12-18(26-22(28)14-5-3-2-4-6-14)17(23)11-19(20)25-21(27)13-30-16-9-7-15(24)8-10-16/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONAKRYHYPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)



![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B4896679.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)